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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-nitropyridine

Cat. No.: B172296 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of aminonitropyridine isomers. This guide provides a comparative

analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis),

and mass spectrometry (MS) data, supported by experimental protocols and a logical workflow

for their analysis.

The isomers of aminonitropyridine are foundational building blocks in the synthesis of a wide

array of biologically active molecules. A thorough understanding of their distinct spectroscopic

signatures is paramount for their accurate identification, characterization, and subsequent

application in research and development. This guide offers a comprehensive spectroscopic

comparison of key aminonitropyridine isomers, including 3-Amino-4-nitropyridine, 4-Amino-3-

nitropyridine, 2-Amino-3-nitropyridine, 2-Amino-5-nitropyridine, and 4-Amino-2-nitropyridine.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

FTIR, and UV-Vis spectroscopy for these aminonitropyridine isomers.[1] This data is crucial for

distinguishing between the different isomeric forms.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]
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Compound Solvent
Chemical Shift (δ, ppm)
and Multiplicity

3-Amino-4-nitropyridine DMSO-d₆
8.35 (s, 1H), 8.01 (d, 1H), 7.21

(d, 1H), 6.85 (br s, 2H)

4-Amino-3-nitropyridine DMSO-d₆
8.15 (s, 1H), 7.95 (d, 1H), 6.80

(d, 1H), 6.60 (br s, 2H)

2-Amino-3-nitropyridine DMSO-d₆
8.20 (dd, 1H), 7.80 (dd, 1H),

6.70 (t, 1H), 6.50 (br s, 2H)

2-Amino-5-nitropyridine DMSO-d₆
8.80 (d, 1H), 8.10 (dd, 1H),

6.65 (d, 1H), 7.20 (br s, 2H)

4-Amino-2-nitropyridine DMSO-d₆
8.40 (d, 1H), 7.50 (s, 1H), 6.90

(d, 1H), 6.95 (br s, 2H)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1]

Compound Solvent Chemical Shift (δ, ppm)

3-Amino-4-nitropyridine DMSO-d₆
152.1, 148.5, 145.2, 120.3,

110.8

4-Amino-3-nitropyridine DMSO-d₆
155.4, 150.2, 138.9, 118.7,

108.2

2-Amino-3-nitropyridine DMSO-d₆
158.3, 149.1, 135.6, 115.9,

112.5

2-Amino-5-nitropyridine DMSO-d₆
162.5, 142.1, 131.8, 113.4,

109.1

4-Amino-2-nitropyridine DMSO-d₆
159.8, 153.7, 147.3, 107.9,

105.6

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data[1]
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Compound Sample Prep
Key Vibrational
Frequencies (cm⁻¹)

3-Amino-4-nitropyridine KBr Pellet

3450, 3320 (N-H stretch), 1620

(C=C stretch), 1580, 1340

(NO₂ stretch)

4-Amino-3-nitropyridine KBr Pellet

3430, 3300 (N-H stretch), 1630

(C=C stretch), 1590, 1350

(NO₂ stretch)

2-Amino-3-nitropyridine KBr Pellet

3460, 3340 (N-H stretch), 1610

(C=C stretch), 1570, 1330

(NO₂ stretch)

2-Amino-5-nitropyridine KBr Pellet

3480, 3360 (N-H stretch), 1600

(C=C stretch), 1560, 1320

(NO₂ stretch)

4-Amino-2-nitropyridine KBr Pellet

3440, 3310 (N-H stretch), 1625

(C=C stretch), 1585, 1345

(NO₂ stretch)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data[1]

Compound Solvent
Wavelength of Maximum
Absorbance (λmax, nm)

3-Amino-4-nitropyridine Ethanol 285, 390

4-Amino-3-nitropyridine Ethanol 275, 380

2-Amino-3-nitropyridine Ethanol 290, 400

2-Amino-5-nitropyridine Ethanol 310, 350

4-Amino-2-nitropyridine Ethanol 280, 375

While not providing quantitative comparative data in the same tabular format, mass

spectrometry is a powerful tool for distinguishing isomers based on their fragmentation
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patterns.[2][3] High-resolution mass spectrometry can provide exact mass measurements,

confirming the elemental composition, while tandem mass spectrometry (MS/MS) techniques

like Collision-Induced Dissociation (CID) can generate unique fragment ions for each isomer.[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Sample Preparation: Approximately 5-10 mg of the aminonitropyridine sample was dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR

tube.[1]

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz

spectrometer.[1]

¹H NMR Parameters:

Pulse Program: Standard single-pulse excitation.[1]

Spectral Width: 16 ppm.[1]

Acquisition Time: 2-3 seconds.[1]

Relaxation Delay: 1-2 seconds.[1]

Number of Scans: 16-64.[1]

Temperature: 298 K.[1]

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse excitation.[1]

Spectral Width: 240 ppm.[1]

Acquisition Time: 1-2 seconds.[1]
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Relaxation Delay: 2-5 seconds.[1]

Number of Scans: 1024-4096.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy[1]
Sample Preparation: A small amount of the solid aminonitropyridine sample was finely

ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]

Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.[1]

Parameters:

Spectral Range: 4000-400 cm⁻¹.[1]

Resolution: 4 cm⁻¹.[1]

Number of Scans: 32.[1]

Apodization: Happ-Genzel.[1]

Data Processing: A background spectrum of a pure KBr pellet was recorded and

automatically subtracted from the sample spectrum.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy[1]
Sample Preparation: A stock solution of the aminonitropyridine was prepared in a suitable

UV-grade solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

This stock solution was then serially diluted to obtain a final concentration in the range of 1-

10 µg/mL, ensuring the absorbance values were within the linear range of the instrument.[1]

Instrumentation: UV-Vis spectra were recorded on a double-beam spectrophotometer.[1]

Parameters:

Wavelength Range: 200-800 nm.[1]

Scan Speed: Medium.[1]
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Slit Width: 1.0 nm.[1]

Cuvette: 1 cm path length quartz cuvette.[1]

Data Processing: A baseline correction was performed using the solvent as a blank. The

wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.[1]

Mass Spectrometry (MS)
Sample Preparation: Samples are typically dissolved in a suitable volatile solvent, such as

methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-

Flight (TOF) instrument, is often used.

Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules.

Fragmentation: For tandem MS, collision-induced dissociation (CID) is frequently employed

to induce fragmentation of the precursor ion, which can help differentiate isomers.[2]

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison and

identification of aminonitropyridine isomers.
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Workflow for Spectroscopic Comparison of Aminonitropyridine Isomers

Isomer Synthesis and Purification
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Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and

identification of aminonitropyridine isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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